molecular formula C7H10OS B13609011 (2S)-1-(thiophen-2-yl)propan-2-ol

(2S)-1-(thiophen-2-yl)propan-2-ol

Cat. No.: B13609011
M. Wt: 142.22 g/mol
InChI Key: FQOLCQNLKZBNMM-LURJTMIESA-N
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Description

(2S)-1-(thiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(thiophen-2-yl)propan-2-ol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of thiophene-2-carbaldehyde with a Grignard reagent such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another approach is the reduction of (2S)-1-(thiophen-2-yl)propan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.

    Substitution: Thionyl chloride for chlorination, tosyl chloride for tosylation.

Major Products

    Oxidation: (2S)-1-(thiophen-2-yl)propan-2-one.

    Reduction: (2S)-1-(thiophen-2-yl)propane.

    Substitution: (2S)-1-(thiophen-2-yl)propan-2-yl chloride or tosylate.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving secondary alcohols.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the production of materials with specific electronic or optical properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which (2S)-1-(thiophen-2-yl)propan-2-ol exerts its effects would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiophene ring could participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(furan-2-yl)propan-2-ol: Similar structure but with a furan ring instead of a thiophene ring.

    (2S)-1-(benzyl)propan-2-ol: Contains a benzene ring instead of a thiophene ring.

    (2S)-1-(pyridin-2-yl)propan-2-ol: Features a pyridine ring instead of a thiophene ring.

Uniqueness

(2S)-1-(thiophen-2-yl)propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness can be exploited in designing molecules with specific functions in pharmaceuticals or materials science.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(2S)-1-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m0/s1

InChI Key

FQOLCQNLKZBNMM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CC=CS1)O

Canonical SMILES

CC(CC1=CC=CS1)O

Origin of Product

United States

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